Documented TRPV1 Target Engagement via Patent-Protected Cyclic Dipeptide Composition
Cyclo(-Asp-Gly) is explicitly claimed as an active ingredient in a composition for stimulating the transient receptor potential vanilloid 1 (TRPV1) ion channel, as disclosed in international patent WO2017014120 A1 [1]. The patent describes that specific cyclic dipeptides, including Cyclo(-Asp-Gly), were found to possess TRPV1-stimulating activity and are useful for physiological applications involving energy consumption enhancement [1]. In contrast, alternative linear dipeptides such as Asp-Gly lack the conformational constraints required for this specific receptor interaction and are not claimed for TRPV1 stimulation in the same patent document [2].
| Evidence Dimension | TRPV1 receptor engagement |
|---|---|
| Target Compound Data | Identified as TRPV1 stimulator; claimed in patent WO2017014120 A1 |
| Comparator Or Baseline | Linear Asp-Gly dipeptide: Not claimed for TRPV1 stimulation |
| Quantified Difference | Qualitative target engagement specificity (patent-protected claim vs. no documented activity) |
| Conditions | Patent claims based on TRPV1 stimulation assays; experimental conditions described in patent specification |
Why This Matters
Procurement decisions for TRPV1-related research require a compound with documented target engagement pedigree and patent-backed intellectual property clarity, which linear Asp-Gly or uncharacterized DKPs cannot provide.
- [1] Kanegawa N, Fukizawa S, Kouda H, inventors; Suntory Holdings Ltd, assignee. Composition for stimulating TRPV1. World Intellectual Property Organization patent WO2017014120 A1. 2017 Jan 26. View Source
- [2] Mishra AK, Choi J, Moon E, Baek KH. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. 2017;22(10):1796. doi:10.3390/molecules22101796 View Source
